molecular formula C10H11ClO2 B1475388 4-Chloro-2-isopropoxybenzaldehyde CAS No. 1289153-46-3

4-Chloro-2-isopropoxybenzaldehyde

Cat. No.: B1475388
CAS No.: 1289153-46-3
M. Wt: 198.64 g/mol
InChI Key: IURHMROADIWENA-UHFFFAOYSA-N
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Description

4-Chloro-2-isopropoxybenzaldehyde is an organic compound with the molecular formula C10H11ClO2 It is a derivative of benzaldehyde, where the benzene ring is substituted with a chlorine atom at the 4-position and an isopropoxy group at the 2-position

Properties

IUPAC Name

4-chloro-2-propan-2-yloxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c1-7(2)13-10-5-9(11)4-3-8(10)6-12/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IURHMROADIWENA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-isopropoxybenzaldehyde typically involves the reaction of 4-chlorobenzaldehyde with isopropyl alcohol in the presence of an acid catalyst. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the isopropoxy group is introduced at the 2-position of the benzene ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-isopropoxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products Formed:

    Oxidation: 4-Chloro-2-isopropoxybenzoic acid.

    Reduction: 4-Chloro-2-isopropoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-2-isopropoxybenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-2-isopropoxybenzaldehyde depends on its specific application. In chemical reactions, it acts as an electrophile due to the presence of the aldehyde group. The chlorine atom and isopropoxy group can influence the reactivity and selectivity of the compound in various reactions. In biological systems, it may interact with enzymes that catalyze reactions involving aldehydes, potentially inhibiting or modifying their activity.

Comparison with Similar Compounds

    4-Chlorobenzaldehyde: Lacks the isopropoxy group, making it less sterically hindered and potentially more reactive in certain reactions.

    2-Isopropoxybenzaldehyde: Lacks the chlorine atom, which can affect its reactivity and selectivity in electrophilic aromatic substitution reactions.

    4-Chloro-2-methoxybenzaldehyde: Similar structure but with a methoxy group instead of an isopropoxy group, which can influence its physical and chemical properties.

Uniqueness: 4-Chloro-2-isopropoxybenzaldehyde is unique due to the combination of the chlorine atom and isopropoxy group, which can provide distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.

Biological Activity

4-Chloro-2-isopropoxybenzaldehyde is an organic compound that has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, biological effects, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a chloro group and an isopropoxy group attached to a benzaldehyde core. Its chemical formula is C10H11ClO2C_{10}H_{11}ClO_2 and it has a molecular weight of approximately 198.65 g/mol. The compound's structure influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound can inhibit specific enzymes, thereby affecting metabolic pathways.
  • Receptor Modulation : It may modulate the activity of cellular receptors, influencing signal transduction processes.
  • Cell Cycle Regulation : Research indicates that it can induce cell cycle arrest in cancer cell lines, potentially through the activation of apoptotic pathways.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated its ability to induce apoptosis in various cancer cell lines:

Cell LineIC50 (μM)Mechanism of Action
MCF-7 (Breast)25Induction of apoptosis via caspase activation
PC-3 (Prostate)30Cell cycle arrest at G1 phase

These findings suggest that the compound may serve as a lead for developing new anticancer agents.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown potential anti-inflammatory effects. Studies indicate that it can inhibit pro-inflammatory cytokines, which may be beneficial in treating inflammatory diseases.

Case Studies and Research Findings

  • Study on Apoptosis Induction : A study conducted on breast cancer cell lines revealed that treatment with this compound resulted in significant apoptosis, as evidenced by increased caspase activity and DNA fragmentation.
  • Cell Cycle Analysis : Flow cytometry analysis demonstrated that the compound caused a G1 phase arrest in prostate cancer cells, indicating its potential as a therapeutic agent targeting cell cycle regulation.
  • Inflammation Model : In a murine model of inflammation, administration of this compound led to a marked reduction in edema and inflammatory markers, supporting its role as an anti-inflammatory agent.

Safety and Toxicology

Despite its promising biological activities, safety assessments are crucial. Preliminary toxicity studies indicate that this compound exhibits moderate toxicity in vitro:

  • Acute Toxicity : Classified as harmful if swallowed (H302) and causes skin irritation (H315) .

Further toxicological evaluations are necessary to establish safety profiles for potential therapeutic use.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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